molecular formula C30H18 B099783 Heptahelicene CAS No. 16914-68-4

Heptahelicene

Cat. No. B099783
CAS RN: 16914-68-4
M. Wt: 378.5 g/mol
InChI Key: ZADYHNRFHQXTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptahelicene is a polycyclic aromatic hydrocarbon with seven fused benzene rings. It is a chiral molecule with a helical structure, which makes it an interesting subject for scientific research. In recent years, heptahelicene has gained attention due to its potential applications in various fields, including materials science, chemistry, and biology.

Scientific Research Applications

1. Electron Spin Filtering

Heptahelicene molecules, when adsorbed on metal surfaces, demonstrate chirality-dependent electron spin filtering. Interaction with photoelectrons results in preferential transmission of one spin component, strongly related to the helical sense of the molecules. This is important in the study of spintronics and electronic transport influenced by spin-orbit coupling (Kettner et al., 2018).

2. Synthesis and Self-Assembly

Heptahelicene-2-carboxylic acid synthesized from naphthalene demonstrates the capability to self-assemble into nanowire-like aggregates on surfaces like calcite. This is significant in nanotechnology and material science for developing nanostructures (Rybáček et al., 2011).

3. Two-dimensional Separation of Enantiomers

On certain surfaces, like Cu(111), heptahelicene enantiomers separate into distinct domains. This property is explored for potential applications in chiral separations and surface chemistry (Ernst et al., 2001).

4. Adsorption Studies

The adsorption behavior of heptahelicene on various metal surfaces like Ni(111) has been studied. These studies contribute to understanding molecule-surface interactions, essential in the design of molecular electronic devices (Ernst et al., 2003).

5. Nucleation and Crystallization

Heptahelicene's role in two-dimensional nucleation and crystallization on surfaces like copper(100) provides insights into the development of homochiral domains, relevant in materials science and crystal engineering (Seibel et al., 2014).

6. Chiral Recognition on Surfaces

The ability of heptahelicene derivatives to self-assemble into racemic structures on noble metal surfaces like Ag(111) and Au(111) demonstrates its potential in creating ordered molecular assemblies, which is a crucial aspect of nanoscale design and molecular engineering (Mairena et al., 2019).

7. Molecular Self-Assembly on Insulating Substrates

Heptahelicene-2-carboxylic acid's ability to form wire-like nanostructures on insulating substrates like calcite highlights its application in creating unidirectional molecular nanostructures, vital in nanotechnology and surface science (Rahe et al., 2010).

8. Chirality-Induced Spin Selectivity Studies

Studies of heptahelicene molecules deposited on ferromagnetic substrates like Co and Fe explore the chirality-induced spin selectivity (CISS) phenomenon, which is central to applications in spintronics and molecular electronics (Safari et al., 2022).

properties

CAS RN

16914-68-4

Product Name

Heptahelicene

Molecular Formula

C30H18

Molecular Weight

378.5 g/mol

IUPAC Name

heptacyclo[16.12.0.02,15.03,12.04,9.021,30.024,29]triaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21(30),22,24,26,28-pentadecaene

InChI

InChI=1S/C30H18/c1-3-7-25-19(5-1)9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-6-2-4-8-26(20)28(22)30(24)29(23)27(21)25/h1-18H

InChI Key

ZADYHNRFHQXTOH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=CC=CC=C76)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=CC=CC=C76)C=C3

Other CAS RN

16914-68-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptahelicene
Reactant of Route 2
Heptahelicene
Reactant of Route 3
Heptahelicene
Reactant of Route 4
Heptahelicene
Reactant of Route 5
Heptahelicene
Reactant of Route 6
Heptahelicene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.